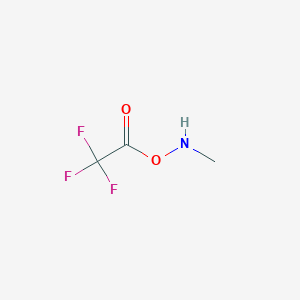

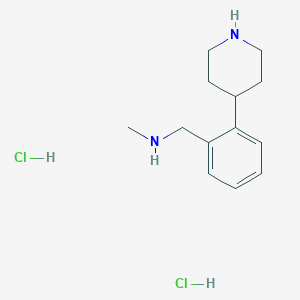

![molecular formula C25H19NO7 B2645928 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide CAS No. 883953-99-9](/img/structure/B2645928.png)

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

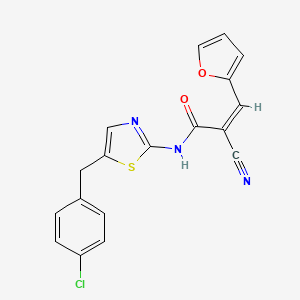

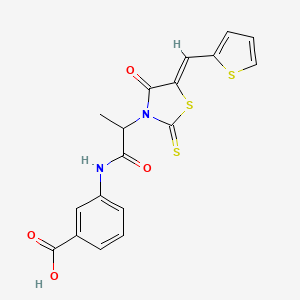

“N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a benzodioxol group, a chromenone group, and a benzamide group, all of which are common motifs in organic chemistry and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple aromatic rings and heteroatoms. The benzodioxol group would contribute to the compound’s aromaticity and potentially its reactivity .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzodioxol group might undergo electrophilic aromatic substitution reactions, while the chromenone could potentially undergo addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Radioligand Binding and Receptor Studies

One study explored benzamide analogues radiolabeled with tritium, demonstrating their high affinity for sigma-2 receptors, which could be useful in understanding receptor functions and drug interactions (Jinbin Xu et al., 2005). This research provides insights into how similar compounds might interact with specific receptor sites, offering potential applications in drug development and pharmacological studies.

Electrochemical Sensors and Biosensors

Another study focused on the development of a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione and piroxicam, showcasing the potential of benzamide derivatives in analytical chemistry for detecting and quantifying biological and chemical substances (H. Karimi-Maleh et al., 2014). This application is significant for both clinical diagnostics and research purposes, providing a tool for the sensitive and selective detection of molecules.

Antimicrobial Activity

Research on N-hydroxybenzamide derivatives as histone deacetylase inhibitors has shown these compounds to possess significant inhibitory activity, suggesting potential therapeutic applications in treating bacterial infections, especially against resistant strains (J. Jiao et al., 2009). Such studies highlight the role of benzamide derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance.

Material Science and Nanotechnology

A unique approach involved the synthesis of ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition, illustrating the use of benzamide derivatives in material science for creating nano-structured materials with specific properties (C. Veranitisagul et al., 2011). This research points to the potential of such compounds in nanotechnology applications, including catalysis and environmental remediation.

Pharmacological Applications

The design and synthesis of 4-thiazolidinone derivatives as benzodiazepine receptor agonists highlight the pharmacological potential of benzamide derivatives in neurology and psychiatry, offering insights into developing new therapeutic agents for neurological disorders (M. Faizi et al., 2017). This example underscores the versatility of benzamide derivatives in drug design and the exploration of novel treatments for central nervous system conditions.

Safety and Hazards

As with any chemical compound, handling “N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide” would require appropriate safety precautions. This might include wearing personal protective equipment, avoiding inhalation or ingestion, and storing the compound in a cool, well-ventilated place .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO7/c1-29-18-9-8-15(12-20(18)30-2)24(28)26-25-22(14-7-10-19-21(11-14)32-13-31-19)23(27)16-5-3-4-6-17(16)33-25/h3-12H,13H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABWFRNSFDMHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2645846.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)

![2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2645853.png)

![4-[4-(2-methylpropyl)phenyl]butanoic Acid](/img/structure/B2645855.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2645856.png)

![2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2645857.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2645859.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2645862.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2645864.png)

![3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2645868.png)